molecular formula C10H10O3 B11967072 1-(6-methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one CAS No. 96543-89-4

1-(6-methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one

Cat. No.: B11967072
CAS No.: 96543-89-4
M. Wt: 178.18 g/mol
InChI Key: KAVOCUHQVRBQAL-UHFFFAOYSA-N
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Description

1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE is an organic compound that belongs to the family of benzodioxoles It is characterized by a benzodioxole ring substituted with a methyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE can be achieved through several synthetic routes. One common method involves the reaction of 6-methylbenzo[1,3]dioxole with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ethanone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Scientific Research Applications

1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE can be compared with other similar compounds, such as:

    1,1-bis-(6-methyl-benzo[1,3]dioxol-5-yl)-ethane: This compound has a similar benzodioxole structure but with two benzodioxole rings attached to an ethane moiety.

    2-[2-(6-methyl-benzo[1,3]dioxol-5-yl)-acetyl]-thiophene-3-sulfonic acid: This compound contains a benzodioxole ring substituted with a thiophene and sulfonic acid group.

The uniqueness of 1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE lies in its specific substitution pattern and the presence of the ethanone moiety, which imparts distinct chemical and physical properties.

Properties

CAS No.

96543-89-4

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

1-(6-methyl-1,3-benzodioxol-5-yl)ethanone

InChI

InChI=1S/C10H10O3/c1-6-3-9-10(13-5-12-9)4-8(6)7(2)11/h3-4H,5H2,1-2H3

InChI Key

KAVOCUHQVRBQAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C)OCO2

Origin of Product

United States

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